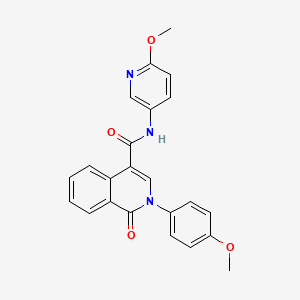

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxyphenyl and methoxypyridinyl groups attached to an isoquinoline carboxamide core. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline ring system.

Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

Attachment of the Methoxypyridinyl Group: This step often involves nucleophilic substitution reactions.

Formation of the Carboxamide Linkage: This is typically done through amide bond formation reactions, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in various studies as a potential anticancer agent. Its structure allows it to interact with specific molecular targets involved in cancer progression.

Case Study:

A study evaluated the compound's efficacy against several human cancer cell lines, including breast and lung cancers. Results indicated significant cytotoxic effects, leading to apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated a dose-dependent response, suggesting its potential for further development as an anticancer drug .

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast | MCF-7 | 15.2 | Induction of apoptosis |

| Lung | A549 | 12.5 | Caspase activation |

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study:

In an animal model of Parkinson's disease, administration of the compound resulted in reduced neuronal death and improved motor function. The mechanism was linked to the inhibition of oxidative stress and inflammation within neural tissues .

| Model Used | Effect Observed | Reference |

|---|---|---|

| Parkinson's Disease | Reduced neuronal apoptosis | |

| Alzheimer's Disease | Improved cognitive function |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and has shown promise in managing conditions such as arthritis and inflammatory bowel disease.

Case Study:

In a rat model of induced inflammation, treatment with the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- This compound

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative of isoquinoline that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of the compound is C22H22N2O4, and its structure includes a methoxyphenyl group and a methoxypyridine moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis can be achieved through the reaction of appropriate phenolic and pyridine derivatives under controlled conditions to yield the desired carboxamide structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of isoquinoline have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism may involve inhibition of bacterial DNA gyrase, a common target for antibacterial agents.

Anticancer Potential

Studies have suggested that isoquinoline derivatives can induce apoptosis in cancer cells. The compound's ability to modulate signaling pathways related to cell proliferation and survival has been documented. In vitro assays demonstrated that related compounds can significantly reduce cell viability in various cancer cell lines .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes such as myeloperoxidase (MPO). MPO inhibitors are being explored for their therapeutic potential in treating inflammatory diseases . The mechanism of action often involves covalent modification of enzyme active sites, leading to reduced enzymatic activity.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of isoquinoline derivatives, including our compound, reported Minimum Inhibitory Concentrations (MICs) ranging from 4 to 16 μg/mL against MRSA strains. These results highlight the compound's potential as an antibacterial agent .

- Cytotoxicity Assessment : In another study, the cytotoxic effects were evaluated on human cell lines (HepG2 and HUVEC). The compound exhibited low cytotoxicity with CC50 values above 50 μM, indicating a favorable safety profile for further development .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

- Use of methoxy-substituted aromatic precursors to introduce substituents.

- Solvent selection (e.g., ethanol, acetic acid) and acid catalysts (HCl, H₂SO₄) to optimize yield .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic methods are critical for characterizing this compound?

- Methodology :

- NMR (¹H, ¹³C) to confirm methoxy groups and aromatic protons.

- HRMS for molecular weight validation.

- FTIR to identify carbonyl (C=O) and amide (N-H) functional groups.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

- Methodology :

- Use factorial design to screen variables (temperature, solvent ratio, catalyst concentration).

- Apply response surface methodology to model interactions between variables and identify optimal conditions.

- Example: A 2³ factorial design (3 factors, 2 levels) reduces experimental runs by 50% while maintaining statistical validity .

Q. What computational strategies integrate quantum chemistry and experimental data for reaction design?

- Methodology :

- Employ density functional theory (DFT) to predict reaction pathways and transition states.

- Use machine learning to analyze experimental datasets (e.g., yield, purity) and refine computational models.

- Establish a feedback loop where experimental results validate computational predictions, as demonstrated in ICReDD’s reaction design framework .

Q. How to resolve contradictions between computational predictions and experimental outcomes?

- Methodology :

- Sensitivity analysis to identify variables disproportionately affecting results (e.g., solvent polarity, steric effects).

- Validate computational models with control experiments (e.g., isotopic labeling to track reaction mechanisms).

- Cross-reference data with similar isoquinoline derivatives to isolate compound-specific anomalies .

Q. What reactor design considerations are critical for scaling up synthesis?

- Methodology :

- Continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.

- Membrane separation technologies for in-line purification (CRDC subclass RDF2050104).

- Optimize residence time distribution to maintain reaction efficiency at larger scales .

Q. How to validate the compound’s biological activity while minimizing false positives?

- Methodology :

- Use dose-response assays (e.g., IC₅₀ determination) with appropriate controls (e.g., DMSO vehicle).

- Apply target engagement assays (SPR, ITC) to confirm binding specificity.

- Cross-validate results across multiple cell lines or in vivo models to rule out off-target effects .

Q. What strategies ensure stability during formulation for in vivo studies?

- Methodology :

- Lyophilization to enhance shelf life.

- Cocrystal engineering to improve solubility and bioavailability.

- Monitor degradation products via HPLC-MS under accelerated stability conditions (40°C/75% RH) .

Q. How to design a training curriculum for advanced research on this compound?

- Methodology :

- Combine practical lab modules (e.g., synthetic techniques, spectroscopy) with computational training (DFT, data analysis).

- Incorporate quarterly mentor meetings and national conference participation for skill diversification (CLP Training Program framework) .

Q. What interdisciplinary approaches enhance understanding of its environmental fate?

Properties

Molecular Formula |

C23H19N3O4 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H19N3O4/c1-29-17-10-8-16(9-11-17)26-14-20(18-5-3-4-6-19(18)23(26)28)22(27)25-15-7-12-21(30-2)24-13-15/h3-14H,1-2H3,(H,25,27) |

InChI Key |

QISDQMNTDHHJPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CN=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.